molecular formula C14H11Cl2N3OS B13378587 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone

Katalognummer: B13378587
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: MIJLIHQCSGJBIT-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H11Cl2N3OS It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a phenylthiosemicarbazone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with N-phenylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-dichloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    N-phenylthiosemicarbazide: Another precursor used in the synthesis.

    Thiosemicarbazones: A class of compounds with similar structural features and biological activities.

Uniqueness

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of both the dichlorohydroxybenzaldehyde and phenylthiosemicarbazone moieties.

Eigenschaften

Molekularformel

C14H11Cl2N3OS

Molekulargewicht

340.2 g/mol

IUPAC-Name

1-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H11Cl2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+

InChI-Schlüssel

MIJLIHQCSGJBIT-CAOOACKPSA-N

Isomerische SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.